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Compound of Interest

Compound Name: Ls-104

Cat. No.: B1675279 Get Quote

Disclaimer: Initial searches for a compound designated "Ls-104" did not yield a specific

biologically active molecule. It is highly probable that this designation is an internal code, a

novel compound not yet publicly disclosed, or a typographical error. This guide therefore

focuses on publicly available information for two promising therapeutic candidates with similar

nomenclature: DRP-104 and RE-104 (also known as FT-104), for which substantial scientific

data is available.

Section 1: DRP-104 (Sirpiglenastat) - A Tumor-
Targeted Metabolic Inhibitor
DRP-104, or sirpiglenastat, is a novel prodrug designed for targeted cancer therapy. It is a

prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which has shown

promise in preclinical and clinical studies but was hindered by dose-limiting toxicities. DRP-104

is engineered to be preferentially activated within the tumor microenvironment, thereby

minimizing systemic toxicity.[1][2][3]

Biological Target and Mechanism of Action
The primary biological target of DRP-104's active form, DON, is a broad range of enzymes

involved in glutamine metabolism.[4] By mimicking glutamine, DON irreversibly inhibits these

enzymes, disrupting multiple metabolic pathways crucial for cancer cell proliferation and

survival.[4] This targeted inhibition of glutamine metabolism not only directly impacts tumor

cells but also enhances the anti-tumor immune response.[2][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1675279?utm_src=pdf-interest
https://www.benchchem.com/product/b1675279?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36383674/
https://aacrjournals.org/mct/article/21/10/1561/709527/Sirpiglenastat-DRP-104-Induces-Antitumor-Efficacy
https://www.dracenpharma.com/wp-content/uploads/2021/04/DRACENposter_AACR2021_03252021-Final.pdf
https://www.mycancergenome.org/content/drugs/drp-104/
https://www.mycancergenome.org/content/drugs/drp-104/
https://aacrjournals.org/mct/article/21/10/1561/709527/Sirpiglenastat-DRP-104-Induces-Antitumor-Efficacy
https://pubmed.ncbi.nlm.nih.gov/38536921/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mechanism of action involves the preferential bioactivation of the inactive prodrug DRP-

104 to the active drug DON within the tumor. This targeted delivery results in a significantly

higher concentration of DON in tumor tissues compared to gastrointestinal tissues, which are

sensitive to its effects.[1][6] This differential metabolism is key to its improved safety profile.[1]

Quantitative Data
Parameter Value Condition Reference

Tumor Growth

Inhibition (TGI)
96% to 101%

MC38 mouse colon

cancer model, 0.5 to

1.4 mg/kg

[2]

Tumor vs. GI

Exposure to DON

11-fold greater in

tumor

In vivo distribution

studies
[1][6]

Experimental Protocols
Target Engagement Assay: To confirm that DRP-104 inhibits glutamine metabolism in vivo,

target engagement was measured by assessing the glutamine to glutamate ratio in plasma and

tumor samples from MC38 tumor-bearing mice. A significant increase in this ratio indicates the

inhibition of the conversion of glutamine to glutamate.[2]

MC38 tumor-bearing mice were treated with a single subcutaneous dose of DRP-104 (0.5

mg/kg).

Plasma and tumor tissues were collected at specified time points.

Metabolites were extracted from the samples.

The concentrations of glutamine and glutamate were quantified using mass spectrometry.

The ratio of glutamine to glutamate was calculated to determine the level of target

engagement.

In Vivo Antitumor Efficacy Study: The antitumor activity of DRP-104 was evaluated in a

syngeneic mouse colon cancer model.

MC38 cells were implanted into mice.
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Once tumors were established, mice were treated with varying doses of DRP-104 (0.5 to 1.4

mg/kg).

Tumor growth was monitored over time by measuring tumor volume.

Tumor Growth Inhibition (TGI) was calculated to assess the efficacy of the treatment.[2]
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Caption: Mechanism of action of DRP-104.
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Caption: Workflow for in vivo efficacy studies of DRP-104.
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Section 2: RE-104 (Luvesilocin / FT-104) - A Novel
Psychedelic Prodrug
RE-104, also known as FT-104 and by the generic name luvesilocin, is a proprietary prodrug of

4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).[7][8][9] It is being developed as a short-

acting psychedelic for the treatment of mental health conditions, with an initial focus on

postpartum depression.[7][10][11]

Biological Target and Mechanism of Action
The primary biological target of RE-104's active metabolite, 4-OH-DiPT, is the serotonin 2A

receptor (5-HT2A).[12][13] As a potent agonist at this receptor, it produces psychedelic effects

similar to those of psilocybin.[7][12] The prodrug design allows for rapid conversion to the

active metabolite, leading to a quick onset of action.[13] A key feature of RE-104 is its shorter

duration of psychoactive effects (approximately 3-4 hours) compared to psilocybin, which could

offer therapeutic advantages and reduce the clinical resource burden.[7][13][14]

Quantitative Data
Parameter Value Condition Reference

5-HT2A Receptor

Binding (Ki)
120 nM In vitro binding assay [12][15]

Half-life (t1/2) of active

metabolite
40 min

In rats, following

subcutaneous

administration

[12][15]

Bioavailability 89%

In rats, following

subcutaneous

administration

[15]

Psychoactive Duration ~3-4 hours
Phase 1 clinical trial in

healthy adults
[13][14]

Experimental Protocols
Receptor Binding Assay: To determine the affinity of the active metabolite of RE-104 for the 5-

HT2A receptor, a competitive binding assay is performed.
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Cell membranes expressing the human 5-HT2A receptor are prepared.

A radiolabeled ligand with known affinity for the 5-HT2A receptor is incubated with the

membranes.

Increasing concentrations of the unlabeled active metabolite of RE-104 are added to

compete with the radioligand for binding.

The amount of bound radioactivity is measured.

The Ki (inhibition constant) is calculated, which represents the concentration of the drug that

inhibits 50% of the specific binding of the radioligand.

Pharmacokinetic (PK) Studies in Rats: To understand the absorption, distribution, metabolism,

and excretion of RE-104, PK studies are conducted in animal models.

Rats are administered a subcutaneous dose of RE-104.

Blood samples are collected at various time points after administration.

Plasma concentrations of both the prodrug (RE-104) and the active metabolite (4-OH-DiPT)

are measured using a validated analytical method, such as LC-MS/MS.

Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to

maximum concentration), and t1/2 (half-life), are calculated.[12][15]
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Caption: Mechanism of action of RE-104.
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Caption: Workflow for pharmacokinetic studies of RE-104.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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